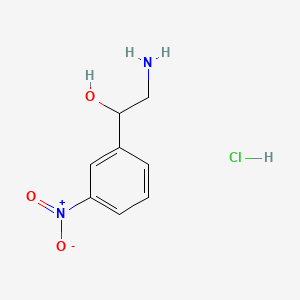

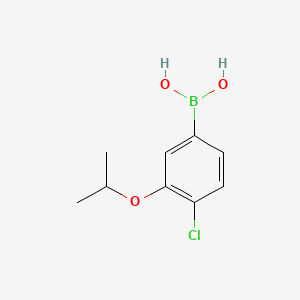

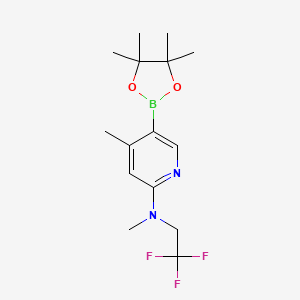

![molecular formula C11H13F3N2Si B594866 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-59-6](/img/structure/B594866.png)

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of “this compound” and other TFMP derivatives generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .科学的研究の応用

Applications in Heterocyclic Compound Synthesis

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives are significant in the synthesis of heterocyclic compounds, which are pivotal in industrial, biological, and medicinal domains. The ability of these compounds to act as intermediates in various reactions aids in synthesizing complex structures with potential biological activities. For instance, they play a crucial role in the formation of chromeno[2,3-b]pyridines, known for their diverse biological and medicinal properties (Ryzhkova et al., 2023).

Involvement in Pyridine Derivative Formation

The trifluoromethyl group in such compounds can participate in complex reactions leading to the formation of pyridine derivatives. These derivatives have applications in synthesizing pesticides and other agrichemicals, highlighting the compound's importance in the agricultural sector (Lu Xin-xin, 2006).

Utility in Anticancer Research

The compound's framework is beneficial in synthesizing novel heterocyclic compounds with a wide spectrum of biological activities, including potential anticancer properties. The formation of novel C–N and C–C bond formations paves the way for designing anticancer agents, showcasing the compound's significance in pharmaceutical research (Mallisetty et al., 2023).

Role in Organic Synthesis

In organic synthesis, the compound and its derivatives facilitate various reactions, such as deprotonative functionalization, which are critical in synthesizing complex organic molecules. This underscores its utility in synthetic chemistry and material science (Shigeno et al., 2019).

将来の方向性

The future directions of “5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” and other TFMP derivatives are promising. The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

trimethyl-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2Si/c1-17(2,3)9-7-4-5-15-10(7)16-6-8(9)11(12,13)14/h4-6H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUJUBLSTKUWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C2C=CNC2=NC=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679052 |

Source

|

| Record name | 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261365-59-6 |

Source

|

| Record name | 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/no-structure.png)

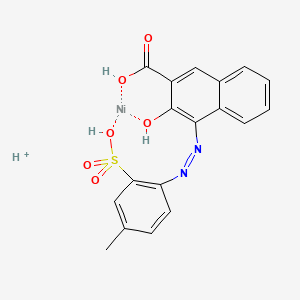

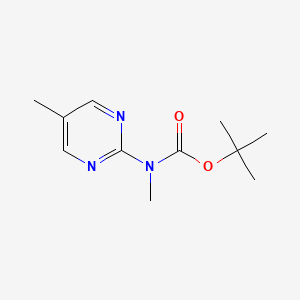

![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)

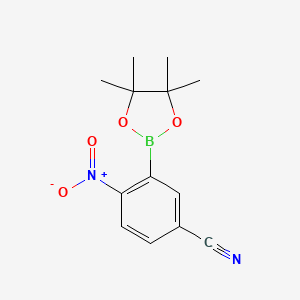

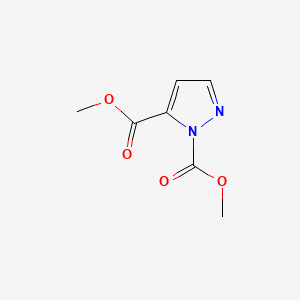

![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)